3,4-Dibromo-8-(trifluoromethyl)quinoline chemical properties
3,4-Dibromo-8-(trifluoromethyl)quinoline chemical properties
An In-depth Technical Guide to the Chemistry and Application of Bromo- and Trifluoromethyl-Substituted Quinolines
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its versatility is significantly enhanced through substitution, with halogen and trifluoromethyl groups playing pivotal roles in modulating physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific subclass: dibromo-(trifluoromethyl)quinoline derivatives. While direct experimental data for our primary subject, 3,4-Dibromo-8-(trifluoromethyl)quinoline , is scarce in public literature, this document will synthesize data from closely related analogues to construct a robust profile of its expected chemical properties, reactivity, and potential applications. We will explore the causality behind synthetic strategies and the rationale for its use in drug discovery, providing researchers and drug development professionals with a foundational understanding of this promising chemical class.
Part 1: Core Physicochemical and Spectroscopic Profile
The introduction of two bromine atoms and a trifluoromethyl (CF₃) group onto the quinoline core profoundly influences its electronic and physical properties. The CF₃ group is a strong electron-withdrawing group, which can impact the basicity of the quinoline nitrogen and the reactivity of the entire ring system. Bromine atoms also act as electron-withdrawing groups via induction but can participate in halogen bonding and serve as crucial handles for synthetic diversification.
Physicochemical Properties of Analogous Compounds
To establish a baseline, the properties of several related bromo- and trifluoromethyl-substituted quinolines are summarized below. These data suggest that 3,4-Dibromo-8-(trifluoromethyl)quinoline is likely a solid at room temperature with a relatively high melting point and a molecular weight of approximately 344.05 g/mol .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3,4-Dibromo-8-(trifluoromethyl)quinoline (Predicted) | C₁₀H₄Br₂F₃N | 344.95 | N/A | N/A |
| 3-Bromo-8-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.06 | N/A | 1059064-11-7 |
| 4-Bromo-2,8-bis(trifluoromethyl)quinoline | C₁₁H₄BrF₆N | 344.05 | 62-64 | 35853-45-3[2] |
| 8-Bromo-2-(trifluoromethyl)quinoline | C₁₀H₅BrF₃N | 276.05 | 62-63 | 176722-63-7[3] |
| 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | C₁₁H₆BrClF₃N | 324.53 | N/A | 1072944-67-2[4] |
Spectroscopic Characterization (Predicted)
Unequivocal structural confirmation relies on spectroscopic analysis. Based on known data for substituted quinolines, the following spectral characteristics for 3,4-Dibromo-8-(trifluoromethyl)quinoline can be predicted.[5][6][7]
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¹H NMR: The proton spectrum would be relatively simple, showing only signals in the aromatic region (approx. 7.5-9.0 ppm). The H-2 proton would likely appear as a singlet at the most downfield position due to the adjacent nitrogen. The protons on the benzene ring (H-5, H-6, H-7) would exhibit coupling patterns influenced by the strong electron-withdrawing effect of the C8-CF₃ group.
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¹³C NMR: The spectrum would display 10 distinct signals. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bearing bromine atoms (C-3 and C-4) would be significantly shifted downfield.
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¹⁹F NMR: A singlet would be observed, corresponding to the three equivalent fluorine atoms of the CF₃ group.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorption bands corresponding to the aromatic C-H and C=C/C=N stretching vibrations. A strong, characteristic absorption band for the C-F stretching of the trifluoromethyl group would be expected in the 1100-1300 cm⁻¹ region.[7]
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Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[8] This results in three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the dibromo substitution.
Part 2: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific protocol for 3,4-Dibromo-8-(trifluoromethyl)quinoline is not documented, a plausible synthetic route can be designed based on established organofluorine chemistry and heterocyclic synthesis methods. A logical approach would involve the bromination of a pre-formed 8-(trifluoromethyl)quinoline precursor.
Causality in Experimental Design:
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Starting Material Selection: 8-(Trifluoromethyl)quinoline is a logical precursor as its synthesis is established.
-
Bromination Reagent: N-Bromosuccinimide (NBS) is often chosen for controlled bromination of activated aromatic systems. However, for less reactive systems or to achieve multiple brominations, molecular bromine (Br₂) in a suitable solvent like acetic acid or CCl₄ is a standard choice.[9][10] The reaction conditions (temperature, catalyst) would need to be optimized to control the regioselectivity and extent of bromination. Directing effects of the CF₃ group and the quinoline nitrogen would influence the positions of bromination.
Caption: Proposed synthetic workflow for 3,4-Dibromo-8-(trifluoromethyl)quinoline.
Reactivity and Strategic Derivatization
The true value of this scaffold in drug discovery lies in its potential for diversification. The two bromine atoms are excellent handles for transition-metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the installation of amine functionalities, which are critical for modulating solubility, basicity, and forming key hydrogen bonds with biological targets.[11]
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Sonogashira Coupling: The introduction of alkyne groups can be achieved via coupling with terminal alkynes, providing a linker for further functionalization or a rigid structural element.
Rationale for Derivatization: A medicinal chemist would utilize these reactions to systematically modify the scaffold. For instance, in a kinase inhibitor program, the C-4 position might be explored with various aryl groups (via Suzuki coupling) to probe a specific hydrophobic pocket in the enzyme's active site, while the C-3 position could be functionalized with a solubilizing amine group (via Buchwald-Hartwig amination) to improve pharmacokinetic properties.
Caption: Key cross-coupling reactions for derivatization of the core scaffold.
Part 3: Potential Applications in Drug Discovery
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry.[12] The combination of a trifluoromethyl group and multiple bromine atoms suggests strong potential for applications in oncology and infectious diseases.
Anticancer Potential: Kinase Inhibition
Many FDA-approved kinase inhibitors feature a quinoline core. The trifluoromethyl group is known to enhance metabolic stability and can participate in strong binding interactions with enzyme targets.[13] While no data exists for our specific target, related trifluoromethyl- and halo-substituted quinolines have shown potent anticancer activity.[1][14] These compounds often function by inhibiting signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[15]
Protocol Outline: In Vitro Kinase Inhibition Assay (FRET-based) This protocol provides a self-validating system to test for kinase inhibition.
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Reagents: Kinase enzyme, substrate peptide with a fluorescent tag, ATP, and the test compound (e.g., a derivative of 3,4-Dibromo-8-(trifluoromethyl)quinoline).
-
Procedure: a. Dispense the kinase and substrate into a microplate. b. Add the test compound at various concentrations. A known inhibitor should be used as a positive control. c. Initiate the reaction by adding ATP. d. Incubate to allow for phosphorylation. e. Add a solution containing a lanthanide-labeled antibody that specifically binds to the phosphorylated substrate.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. If the test compound inhibits the kinase, the substrate will not be phosphorylated, the antibody will not bind, and no FRET signal will be generated.
-
Causality: The dose-dependent decrease in the FRET signal directly correlates with the inhibitory potency (IC₅₀) of the test compound on the specific kinase.
Caption: Simplified PI3K/AKT/mTOR pathway, a common target for quinoline-based inhibitors.
Other Therapeutic Areas
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Antimalarial Agents: Quinoline is the foundational structure for drugs like chloroquine and tafenoquine.[16]
-
Antiepileptic and Analgesic Agents: Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers, indicating potential for treating epilepsy and neuropathic pain.[17]
Part 4: Safety and Handling
While no specific Material Safety Data Sheet (MSDS) exists for 3,4-Dibromo-8-(trifluoromethyl)quinoline, data from analogous compounds provide clear guidance for safe handling.[18][19]
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[18]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[18]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[18]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[18]
Standard Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[19][20]
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.[19]
-
Spill & Disposal: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[18] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[19]
-
First Aid:
Conclusion and Future Directions
3,4-Dibromo-8-(trifluoromethyl)quinoline represents a highly promising, albeit underexplored, chemical scaffold. By synthesizing data from related structures, we can confidently predict its core physicochemical properties, outline robust synthetic and derivatization strategies, and identify its most promising applications in drug discovery, particularly in the development of novel kinase inhibitors for oncology. The true potential of this molecule, however, can only be unlocked through empirical investigation. Future research should prioritize the development of a validated synthetic route, full spectroscopic characterization, and screening across various biological targets to establish its activity profile and pave the way for its use in creating next-generation therapeutics.
References
- He, L., et al. (2017). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)
- Kumar, V., et al. Synthesis of trifluoromethyl substituted dihydrofuro[3,4-b]quinolines.
- ResearchGate.
-
ChemBK. Quinoline, 4-bromo-2,8-bis(trifluoromethyl)-. [Link]
-
MySkinRecipes. 8-Bromo-2-(trifluoromethyl)quinoline. [Link]
-
PubChem. 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]
-
Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Nemes, P., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]
- Google Patents.
- ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]
- ResearchGate. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
- Kaur, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Chinese Chemical Society.
- Asian Journal of Chemistry. Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline.
-
MDPI. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]
- ResearchGate. ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines.
-
PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. [Link]
-
Royal Society of Chemistry. Supporting Information for A facile synthesis of 2-chloro-3-ethynylquinolines. [Link]
- ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions.
-
Wiley Online Library. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
SciELO. Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. [Link]
-
Organic Chemistry Portal. A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. chembk.com [chembk.com]
- 3. 8-Bromo-2-(trifluoromethyl)quinoline [myskinrecipes.com]
- 4. 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | 1072944-67-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 17. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. angenechemical.com [angenechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
